3-chloro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide
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Overview
Description
3-chloro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide is a chemical compound that belongs to the class of benzamides It features a morpholine ring substituted with a phenyl group, connected to a benzamide moiety through a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with a suitable halogenated benzene derivative under basic conditions.
Substitution Reaction: The phenyl group is introduced to the morpholine ring through a nucleophilic substitution reaction using phenyl halides.
Formation of the Benzamide Moiety: The final step involves the reaction of the substituted morpholine with 3-chlorobenzoyl chloride in the presence of a base to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
3-chloro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its structural similarity to other bioactive benzamides.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Materials Science: It is explored for its potential use in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[2-methyl-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-3-yl]benzamide
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
3-chloro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide is unique due to its specific substitution pattern and the presence of both a morpholine ring and a benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-chloro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c21-18-9-4-8-17(14-18)20(24)22-10-5-11-23-12-13-25-19(15-23)16-6-2-1-3-7-16/h1-4,6-9,14,19H,5,10-13,15H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJDSFRCAVXRSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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